molecular formula C10H8ClNO3 B15354253 5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride

5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride

Cat. No.: B15354253
M. Wt: 225.63 g/mol
InChI Key: QSLVJVMVQSILPW-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is known for its diverse biological and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Functionalization: The quinoline ring is functionalized at the 5-position to introduce the hydroxyl group (-OH).

  • Carboxylation: The hydroxyl group is then converted to a carboxylic acid group (-COOH) at the 3-position.

  • Hydrochloride Formation: Finally, the carboxylic acid group is converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form hydroquinoline derivatives.

  • Substitution: The hydroxyl and carboxylic acid groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its potential use in drug development, particularly in treating infections and cancer.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride exerts its effects involves its interaction with biological targets:

  • Molecular Targets: The compound interacts with enzymes, receptors, and other proteins in biological systems.

  • Pathways Involved: It may inhibit specific pathways related to microbial growth, cancer cell proliferation, and other biological processes.

Comparison with Similar Compounds

5-Hydroxyquinoline-3-carboxylic Acid Hydrochloride is compared with other similar compounds, such as:

  • 8-Hydroxyquinoline: Similar structure but different position of the hydroxyl group.

  • Quinoline: The parent compound without the hydroxyl and carboxylic acid groups.

  • Isoquinoline: A structurally related compound with a different ring arrangement.

Uniqueness: The presence of both hydroxyl and carboxylic acid groups at specific positions on the quinoline ring makes this compound unique and valuable for its diverse applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it an important tool in various fields, from chemistry to medicine.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-hydroxyquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14;/h1-5,12H,(H,13,14);1H

InChI Key

QSLVJVMVQSILPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O.Cl

Origin of Product

United States

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